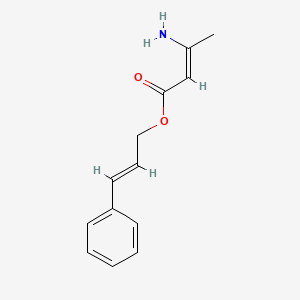
3-Amino Crotonic Acid Cinnamyl Ester
Vue d'ensemble
Description
3-Amino Crotonic Acid Cinnamyl Ester is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Amino Crotonic Acid Cinnamyl Ester (3-ACC Cinnamyl Ester), with the chemical formula C₁₃H₁₅NO₂ and a molecular weight of approximately 217.26 g/mol, is a compound of growing interest in pharmaceutical research due to its unique structural features, which include an amino group and a cinnamyl moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₃H₁₅NO₂
- Molecular Weight : 217.26 g/mol
- Melting Point : 40 - 41 °C
- Boiling Point : ~386.3 °C
- Density : ~1.1 g/cm³
Research indicates that this compound acts primarily as an antagonist at the acetoacetate receptor. This receptor is involved in various metabolic pathways, and its inhibition may have implications for conditions such as metabolic disorders and neurodegenerative diseases. The compound's structure allows it to interact with specific enzymes and neurotransmitter systems, suggesting potential applications in modulating neurochemical pathways.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds provides insight into the unique biological profile of this compound.
| Compound | Structure Type | Key Properties |
|---|---|---|
| This compound | Amino Acid Ester | Antagonistic properties; potential pharmaceutical applications |
| Cinnamic Acid | Phenolic Compound | Antioxidant; used in flavoring |
| Crotonic Acid | Dicarboxylic Acid | Precursor for synthetic reactions |
| 3-Amino Butanoic Acid | Amino Acid | Neurotransmitter role |
Case Studies and Research Findings
- Study on Antifungal Activity : A study evaluating various cinnamic acid esters found that certain derivatives exhibited strong antifungal activity against Pyricularia grisea and Valsa mali, with EC50 values ranging from 17.4 to 28.6 μg/mL, indicating a promising avenue for developing new antifungal agents .
- Neuropharmacological Research : Interaction studies suggest that this compound may modulate neurotransmitter systems, particularly in pathways related to central nervous system functions. Preliminary findings indicate a potential role in treating conditions linked to neurotransmitter dysregulation.
- Structure-Activity Relationship (SAR) : Research on related compounds has established that modifications in the phenyl ring and alkyl groups significantly influence biological activity. This knowledge can guide future synthesis efforts aimed at enhancing the efficacy of 3-ACC Cinnamyl Ester .
Propriétés
IUPAC Name |
[(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-8,10H,9,14H2,1H3/b8-5+,11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWWDIWBLHYGMJ-GZPHBSKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OCC=CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)OC/C=C/C1=CC=CC=C1)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















